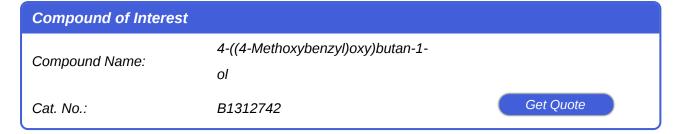


molecular weight and formula of 4-((4-Methoxybenzyl)oxy)butan-1-ol.

Author: BenchChem Technical Support Team. Date: December 2025



In-Depth Technical Guide: 4-((4-Methoxybenzyl)oxy)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a generalized synthesis protocol for **4-((4-Methoxybenzyl)oxy)butan-1-ol**. This document is intended for an audience with a strong background in organic chemistry and drug development.

Core Compound Data

The fundamental chemical properties of **4-((4-Methoxybenzyl)oxy)butan-1-ol** are summarized below. This data is essential for any experimental work involving this compound.

Property	Value
Molecular Formula	C12H18O3
Molecular Weight	210.27 g/mol
CAS Number	119649-45-5

Biological Activity and Applications



As of the latest literature review, there is no publicly available data on the specific biological activity, signaling pathway involvement, or established applications in drug development for **4- ((4-Methoxybenzyl)oxy)butan-1-ol**. Its structure, featuring a terminal hydroxyl group and a 4-methoxybenzyl (PMB) ether, suggests its primary utility as a chemical intermediate or a building block in the synthesis of more complex molecules. The hydroxyl group allows for further derivatization, while the PMB group is a well-known protecting group for alcohols in multi-step organic synthesis.

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **4-((4-Methoxybenzyl)oxy)butan-1-ol** is not readily available, a generalized procedure can be proposed based on the Williamson ether synthesis. This remains the most straightforward and common method for preparing such ethers.

Generalized Synthesis via Williamson Ether Synthesis

Objective: To synthesize **4-((4-Methoxybenzyl)oxy)butan-1-ol** from 1,4-butanediol and 4-methoxybenzyl chloride.

Materials:

- 1,4-butanediol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- 4-Methoxybenzyl chloride
- Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Solvents for chromatography (e.g., hexane, ethyl acetate)

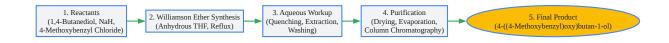


Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a stoichiometric excess of 1,4butanediol and anhydrous THF.
- Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.0 equivalent relative to 4-methoxybenzyl chloride) is added portion-wise under a nitrogen atmosphere.
 The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure the formation of the mono-alkoxide.
- Ether Formation: A solution of 4-methoxybenzyl chloride in anhydrous THF is added dropwise to the reaction mixture at room temperature. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Workup: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and then with brine.
- Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure 4-((4-Methoxybenzyl)oxy)butan-1-ol.

Visualized Workflows and Concepts

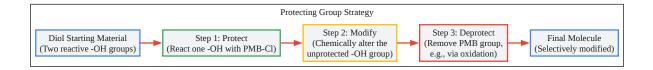
The following diagrams illustrate the generalized synthesis workflow and the strategic role of the 4-methoxybenzyl (PMB) protecting group in organic synthesis.



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Caption: Generalized workflow for the synthesis and purification of **4-((4-Methoxybenzyl)oxy)butan-1-ol**.



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Caption: The strategic use of the 4-methoxybenzyl (PMB) group in multi-step organic synthesis.

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